REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1([C:9]([O:11]CC)=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[N:14]1([C:20](Cl)=[O:21])[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>>[N:14]1([C:20]([NH:2][C:3]2([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]2)=[O:21])[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1 |f:0.1|
|
Name
|
|
Quantity
|
4.36 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1(CCCCC1)C(=O)OCC
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same reaction procedure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C(=O)NC1(CCCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |